molecular formula C23H24N6O2 B12705782 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester CAS No. 137731-23-8

1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester

Cat. No.: B12705782
CAS No.: 137731-23-8
M. Wt: 416.5 g/mol
InChI Key: SAFGFUBGKLXAJW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound with the molecular formula C23H24N6O2 . This compound is known for its unique structure, which combines elements of piperazine, triazole, and benzodiazepine, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves multiple steps, typically starting with the preparation of the piperazinecarboxylic acid derivativeIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the benzodiazepine ring.

    Substitution: Various substitution reactions can occur on the phenyl ring or the triazole moiety, using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, potentially exerting anxiolytic or sedative effects. The triazole ring may also contribute to its biological activity by interacting with other molecular pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester stands out due to its unique combination of structural elements. Similar compounds include:

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Triazolam: A triazolo-benzodiazepine similar in structure but with different pharmacological properties.

This compound’s unique structure allows for a broader range of applications and potentially different mechanisms of action compared to these similar compounds .

Properties

CAS No.

137731-23-8

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 4-(1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C23H24N6O2/c1-2-31-23(30)28-14-12-27(13-15-28)20-16-21-25-26-22(17-8-4-3-5-9-17)29(21)19-11-7-6-10-18(19)24-20/h3-11H,2,12-16H2,1H3

InChI Key

SAFGFUBGKLXAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C2

Origin of Product

United States

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